反式-4-羟基-1-(4-硝基苄氧羰基)-L-脯氨酸

描述

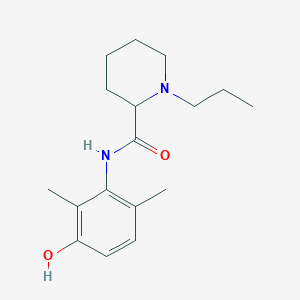

Synthesis Analysis

The synthesis of trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline can be achieved through several methods. One approach involves the transformation of 4-hydroxy-L-proline into its N-nitroso derivative by treatment with butylnitrite in an acidic medium, leading to a cyclic hydroxy-N-nitrosoacid structure where the carboxyl and hydroxyl groups are trans to each other (Fonari et al., 2006). Another scalable synthesis method focuses on the assembly of bis-amino acids from inexpensive trans-4-hydroxy-L-proline, highlighting the versatility of trans-4-hydroxy-L-proline derivatives in synthesizing stereochemically pure compounds (Cheong et al., 2016).

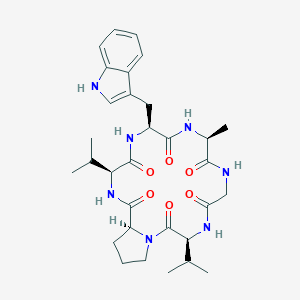

Molecular Structure Analysis

The molecular structure of trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline derivatives has been extensively studied using techniques such as X-ray crystallography and ab initio calculations. For example, the N-nitroso derivative of 4-hydroxy-L-proline exhibits a cyclic structure with intermolecular hydrogen bonds forming chains and sheets, contributing to its stability and reactivity (Fonari et al., 2006).

Chemical Reactions and Properties

Trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline can participate in various chemical reactions, serving as an intermediate for peptide synthesis. Its reactivity is influenced by the presence of the nitrobenzyloxycarbonyl group, which can be selectively cleaved under certain conditions to yield different esters and intermediates for coupling in peptide synthesis (Stewart, 1971).

科学研究应用

神经学研究和潜在治疗用途

- 抗惊厥特性:研究探索了脯氨酸及其衍生物(包括反式-4-羟基-L-脯氨酸)的抗惊厥特性。值得注意的是,这些化合物(尤其是反式-4-羟基-L-脯氨酸)可以增强某些 GABA 激动剂的抗惊厥作用,表明其在癫痫管理或神经学研究中的作用 (Sarhan 和 Seiler,1989 年)。

- 镇静和催眠作用:该化合物已被研究其对中枢神经系统的作用,包括在动物模型中诱导压力条件下的镇静和催眠作用。研究表明,该化合物可能通过不同的神经通路发挥作用,凸显了其在神经药理学研究中的潜力 (Hamasu 等人,2008 年)。

抗纤维化应用

- 抑制胶原蛋白积累:研究重点关注脯氨酸类似物(包括反式-4-羟基-L-脯氨酸)在抑制胶原蛋白积累方面的潜力。这种抗纤维化作用对于肺动脉高压和纤维化等疾病至关重要。研究表明,这些化合物可以防止胶原蛋白堆积,表明其在治疗纤维化疾病中具有治疗潜力 (Poiani 等人,1997 年)。

免疫刺激作用

- 增强免疫反应:研究发现,某些产生 4-反式-羟基-L-脯氨酸等化合物的细菌具有免疫刺激活性。这些化合物已被证明可以增强免疫功能参数,并在特定动物模型中预防感染,表明其在免疫学和兽医学中具有潜在应用 (Wang 等人,2010 年)。

安全和危害

属性

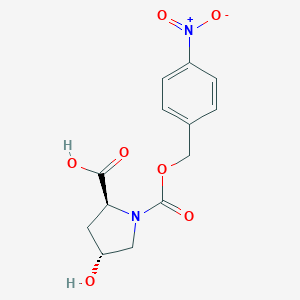

IUPAC Name |

(2S,4R)-4-hydroxy-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O7/c16-10-5-11(12(17)18)14(6-10)13(19)22-7-8-1-3-9(4-2-8)15(20)21/h1-4,10-11,16H,5-7H2,(H,17,18)/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJMJDNHVXYAOC-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441879 | |

| Record name | (4R)-4-Hydroxy-1-{[(4-nitrophenyl)methoxy]carbonyl}-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline | |

CAS RN |

96034-57-0 | |

| Record name | (4R)-4-Hydroxy-1-{[(4-nitrophenyl)methoxy]carbonyl}-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B30485.png)

![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B30486.png)

![N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide](/img/structure/B30487.png)

![4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B30508.png)